N-(Purin-6-ylcarbamoyl)threonine

Descripción

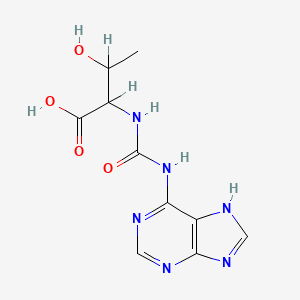

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

33422-66-1 |

|---|---|

Fórmula molecular |

C10H12N6O4 |

Peso molecular |

280.24 g/mol |

Nombre IUPAC |

3-hydroxy-2-(7H-purin-6-ylcarbamoylamino)butanoic acid |

InChI |

InChI=1S/C10H12N6O4/c1-4(17)5(9(18)19)15-10(20)16-8-6-7(12-2-11-6)13-3-14-8/h2-5,17H,1H3,(H,18,19)(H3,11,12,13,14,15,16,20) |

Clave InChI |

LRLURXLUACWPAF-UHFFFAOYSA-N |

SMILES |

CC(C(C(=O)O)NC(=O)NC1=NC=NC2=C1NC=N2)O |

SMILES canónico |

CC(C(C(=O)O)NC(=O)NC1=NC=NC2=C1NC=N2)O |

Sinónimos |

N(6)-(N-threonylcarbonyl)adenine N-(purin-6-ylcarbamoyl)threonine N-(purin-6-ylcarbamoyl)threonine, (D)-isomer N-(purin-6-ylcarbamoyl)threonine, monopotassium salt, (L)-isomer N-(purin-6-ylcarbamoyl)threonine, monorubidium salt, tetrahydrate, (L)-isomer N-(purin-6-ylcarbamoyl)threonine, rubidium salt, (L)-isomer TC(6)ADE |

Origen del producto |

United States |

Molecular Mechanisms of T6a Function in Translational Processes

Impact on tRNA Structure and Conformation

The t6A modification is a key factor in shaping the architecture of the anticodon stem-loop (ASL), which is essential for the correct decoding of mRNA codons. researchgate.net

The t6A modification at position 37 is crucial for stabilizing the conformation of the anticodon stem-loop (ASL). nih.govnih.gov It achieves this through a network of intra-ASL hydrogen bonding interactions that promote enhanced base-stacking. nih.gov This stacking propagates up the 3' side of the ASL, contributing to a stable, well-defined structure. nih.gov Specifically, t6A helps to pre-organize the anticodon loop, which facilitates more efficient codon-anticodon interactions. nih.gov The threonylcarbamoyl group added to adenosine (B11128) 37 is central to translational fidelity in all known organisms by shaping the ASL architecture. researchgate.net This structural reinforcement is critical for the proper positioning of the tRNA within the ribosome during translation. nih.gov

A key function of the t6A modification is to prevent the formation of incorrect hydrogen bonds within the anticodon loop. nih.govoup.com Specifically, it prevents a Watson-Crick base pairing interaction between uridine (B1682114) at position 33 (U33) and adenosine at position 37 (A37). nih.govnih.gov By blocking this aberrant pairing, t6A ensures that the anticodon loop maintains an open and accessible conformation, which is necessary for it to correctly interact with the mRNA codon. This prevention of intraloop bonding is a critical aspect of how t6A maintains the structural integrity and decoding capacity of the tRNA. nih.gov

Role in Codon-Anticodon Interaction and Decoding

The presence of t6A at position 37 directly influences the interaction between the tRNA anticodon and the mRNA codon, a fundamental step in protein synthesis. nih.govnih.gov

The t6A modification has a nuanced role in regulating the speed of translation elongation. nih.gov It appears to "homogenize" the process by influencing the decoding rates of different codons. nih.gov Research suggests that t6A slows down the elongation rate for codons that are decoded by highly abundant tRNAs and those involving I34:C3 base pairs. nih.gov Conversely, it increases the elongation rate for rare tRNAs and those with G34:U3 pairings. nih.gov This modulation of codon occupancy rates helps to maintain a more uniform flow of translation, preventing ribosomes from stalling on certain codons while speeding through others. nih.gov

A critical function of t6A is to maintain the correct reading frame during translation and to prevent the initiation of protein synthesis at incorrect start sites. nih.govnih.govnih.gov The absence of t6A has been shown to increase the incidence of frameshifting, where the ribosome shifts its reading frame, leading to the production of non-functional or truncated proteins. nih.govoup.com Furthermore, t6A deficiency can lead to an increase in translation initiation at non-AUG codons, a phenomenon known as spurious translation initiation. nih.govnih.gov By ensuring the stability of the codon-anticodon interaction and the proper conformation of the ASL, t6A acts as a crucial quality control checkpoint, safeguarding the fidelity of the genetic message from the very beginning to the end of protein synthesis. nih.gov

Interactions with Ribosomal Machinery

The t6A modification is critical for ensuring the fidelity and efficiency of translation through its interactions with the ribosomal machinery. nih.gov Located at position 37, adjacent to the anticodon, t6A remodels and stabilizes the architecture of the tRNA's anticodon loop. oup.com This structural stabilization is achieved by preventing an intraloop hydrogen bond from forming between nucleotides A37 and U33, which ensures a proper anticodon loop conformation. oup.com

A key function of t6A during decoding is to strengthen the codon-anticodon interaction. oup.com It facilitates correct pairing by enhancing base stacking, which is particularly important for the weak A-U base pairs at the first position of the codon-anticodon duplex. mdpi.comnih.gov This enhanced stability helps the correct aminoacyl-tRNA to enter the ribosomal A-site and ensures accurate reading of the mRNA. mdpi.com

Furthermore, the t6A modification is crucial for maintaining the correct reading frame during translation. nih.gov Its presence helps to prevent frameshifting, a phenomenon observed to increase in its absence in both yeast and humans. oup.comnih.govoup.com The stabilizing effect of t6A on the codon-anticodon interaction is thought to be the primary mechanism by which it prevents such errors. nih.gov In yeast, it has been shown that the modified version of tRNAArgUCU, which contains t6A, binds more tightly and can outcompete its unmodified form for the cognate codon. nih.gov This highlights the role of t6A in the competition between cognate and near-cognate tRNAs at the ribosome. nih.gov

Determinant for Specific Enzyme Activities (e.g., Isoleucyl-tRNA Synthetase)

The t6A modification acts as a crucial positive determinant for the activity of certain enzymes, most notably isoleucyl-tRNA synthetase (IleRS) in some, but not all, organisms. oup.comnih.gov This means the enzyme's ability to recognize and charge its target tRNA is dependent on the presence of the t6A modification.

In Escherichia coli, t6A is considered a strict determinant for the bacterial-type IleRS. nih.gov The absence of the genes required for t6A synthesis in E. coli leads to reduced aminoacylation of tRNAIle, which helps explain why these genes are generally essential for the organism's viability. oup.comnih.gov

Similarly, in the human cytoplasm, t6A functions as an isoacceptor-specific positive determinant for the human cytoplasmic isoleucyl-tRNA synthetase (IARS1). nih.govoup.com In vitro aminoacylation assays have confirmed this critical role of t6A in tRNAIle aminoacylation in human cells. nih.gov

However, this dependency is not universal across all domains of life. oup.com For example, yeast IleRS does not rely on the t6A moiety as a positive determinant for charging tRNA. oup.com This demonstrates an evolutionary divergence in the recognition mechanisms of tRNA synthetases. nih.gov The dispensability of t6A for IleRS activity in some bacteria, such as Streptococcus mutans, further highlights this diversity. nih.gov This variation in the role of t6A for IleRS activity suggests a coevolution between the modification enzymes and the tRNA synthetases in different species. nih.gov

Table 2: Role of t6A as a Determinant for Isoleucyl-tRNA Synthetase (IleRS) Activity

| Organism/Domain | t6A Dependency for IleRS | Reference |

|---|---|---|

| Escherichia coli (Bacteria) | Strict positive determinant | oup.comnih.gov |

| Human Cytoplasm (Eukaryota) | Positive determinant for IARS1 | nih.govoup.com |

| Yeast (Eukaryota) | Not a determinant | oup.com |

| Streptococcus mutans (Bacteria) | Not essential | nih.gov |

Cellular and Physiological Implications of T6a Homeostasis

Contribution to Protein Homeostasis and Quality Control

The t6A modification is a key player in maintaining protein homeostasis (proteostasis), the cellular process that regulates proteins to ensure their correct concentration and conformation. Its role extends from preventing the initial misfolding of new polypeptide chains to activating stress responses when protein quality is compromised.

A primary function of t6A is to ensure the accuracy and efficiency of protein synthesis, which indirectly prevents the formation of misfolded proteins. mdpi.com The absence of t6A can lead to translational errors and pauses, contributing to the production of aberrant proteins that are prone to misfolding and aggregation.

Research in baker's yeast has demonstrated that a deficiency in t6A leads to distinct protein folding defects. pasteur.frnih.gov Strains lacking the enzymes required for t6A synthesis, such as tcs2∆ and tcs3∆, show a significant increase in the accumulation of aggregated or insoluble proteins. nih.gov Furthermore, these mutant strains exhibit elevated levels of Advanced Glycation End-products (AGEs), which are damaging byproducts of reactions between sugars and proteins or lipids that can contribute to protein aggregation. pasteur.frnih.gov This suggests that the loss of t6A disrupts normal protein maturation and degradation pathways, leading to a buildup of toxic protein aggregates. nih.gov

| Yeast Mutant Strain | Missing Enzyme Component | Observed Phenotype Related to Protein Aggregation | Reference |

|---|---|---|---|

| tcs2∆ | Component of t6A synthesis pathway | Increased amount of aggregated/insoluble proteins | nih.gov |

| tcs3∆ | Component of t6A synthesis pathway (KEOPS complex) | Increased amount of aggregated/insoluble proteins | nih.gov |

| t6A-deficient strains (general) | General loss of t6A modification | Increased levels of Advanced Glycation End-products (AGEs) | nih.gov |

When misfolded proteins accumulate in the endoplasmic reticulum (ER), a signaling pathway known as the Unfolded Protein Response (UPR) is activated to restore proteostasis. The loss of t6A has been directly linked to the activation of this critical stress response.

Studies in various organisms have confirmed this link. For instance:

In Drosophila larvae, the knockdown of key t6A synthesis enzymes, Tcs3 (Kae1) or Tcs5 (Bud32), resulted in the activation of the UPR. nih.gov

In human podocytes (specialized kidney cells), silencing the genes that encode subunits of the KEOPS complex, which is responsible for t6A synthesis, led to a loss of the modification, which in turn interfered with protein production and triggered the UPR and ER stress. mdpi.com

In human cells, the deletion of OSGEPL1, the enzyme that installs t6A in mitochondria, leads to the activation of the mitochondrial unfolded protein response, indicating that protein quality control within this organelle is also dependent on t6A. oup.comnih.gov

However, the relationship can be complex. Some studies in yeast with combined tRNA modification defects have shown that severe translational problems can sometimes lead to a reduction, rather than an increase, in UPR activation under certain conditions. nih.gov This suggests that the cellular response to the loss of tRNA modifications may vary depending on the specific genetic context and the organism. nih.gov

Regulation of Gene Expression Beyond Direct Translation

The influence of t6A extends beyond its immediate role in the mechanics of translation. The modification's status can have cascading effects on major cellular regulatory networks that control gene expression in response to nutritional and environmental cues.

The General Amino Acid Control (GAAC) system is a crucial regulatory network that allows cells to respond to amino acid starvation by upregulating the expression of genes involved in amino acid synthesis. nih.gov Research has revealed a connection between the loss of t6A and the deregulation of this system. nih.gov

In yeast, t6A deficiency has been associated with the activation of Gcn4, the master transcription factor of the GAAC system. nih.gov The GAAC pathway, through Gcn4, controls the expression of over 1,500 genes in response to nutritional signals. nih.gov The aberrant activation of this system due to a lack of t6A indicates that the cell may be misinterpreting the translational slowdown as a sign of nutrient deprivation, leading to an inappropriate and widespread change in gene expression.

Proper cellular function requires the ability to mount a rapid and effective response to environmental stresses. The absence of t6A compromises this ability, indicating that the modification is important for the correct regulation of stress-responsive genes.

Yeast strains that are deficient in t6A display heightened sensitivity to a variety of environmental insults, including heat, ethanol, and high salt concentrations. pasteur.frnih.gov This broad-spectrum sensitivity suggests a failure in the general stress response pathways. The inability to cope with these stressors points to a breakdown in the transcriptional and translational programs that should be activated to protect the cell from damage. Therefore, t6A homeostasis is integral to modulating the expression of genes required for surviving stressful conditions. pasteur.frnih.gov

Role in Mitochondrial Translation and Bioenergetics

Mitochondria, the powerhouses of the cell, have their own genetic material and protein synthesis machinery. The t6A modification is just as critical within this organelle as it is in the cytoplasm. Yeast and human mitochondria possess a dedicated system to synthesize t6A on mitochondrial tRNAs. nih.govnih.gov The enzyme OSGEPL1 (also known as Qri7 in yeast) is the key catalyst for this process in mitochondria. mdpi.comoup.com

Disruption of mitochondrial t6A synthesis has severe consequences for mitochondrial function. Studies involving the deletion of the OSGEPL1 gene in human cells have provided detailed insights into the role of t6A in mitochondrial bioenergetics. oup.comnih.gov The absence of t6A on mitochondrial tRNAs leads to a cascade of defects, including:

Reduced OXPHOS Subunits : There is a marked decrease in the levels of key proteins encoded by mitochondrial DNA that are essential components of the oxidative phosphorylation (OXPHOS) system, such as MT-COX1, MT-COX2, and MT-ND4. oup.com This directly impairs the cell's ability to produce ATP.

Translational Infidelity : The lack of t6A causes an increase in amino acid misincorporation due to the misreading of codons, leading to the production of faulty mitochondrial proteins. nih.gov

Structural and Functional Defects : These molecular issues result in observable alterations to mitochondrial structure and function, culminating in the activation of the mitochondrial unfolded protein response. oup.comnih.gov

These findings firmly establish that t6A modification is essential for the efficiency and fidelity of mitochondrial translation, and by extension, for maintaining cellular bioenergetics. Pathogenic mutations in the genes responsible for mitochondrial t6A synthesis, such as OSGEPL1, are linked to human mitochondrial diseases. mdpi.com

| Parameter | Effect of OSGEPL1 Deletion (Loss of Mitochondrial t6A) | Reference |

|---|---|---|

| Mitochondrial Translation | Impaired; reduced protein synthesis | oup.comnih.gov |

| Aminoacylation | Substantial reduction for mitochondrial tRNA-Thr and tRNA-Lys | nih.gov |

| Translational Fidelity | Triggered infidelity; amino acid misincorporation | nih.gov |

| OXPHOS Protein Levels (e.g., MT-COX1, MT-COX2, MT-ND4) | Obviously lower | oup.com |

| Mitochondrial Stress Response | Activation of the mitochondrial unfolded protein response | oup.comnih.gov |

| Overall Mitochondrial Function | Impaired; altered structure and function | oup.comnih.gov |

Compound and Protein Reference Table

| Name/Abbreviation | Full Name/Description |

| t6A | N-(Purin-6-ylcarbamoyl)threonine |

| UPR | Unfolded Protein Response |

| GAAC | General Amino Acid Control |

| KEOPS | Kinase, Endopeptidase and Other Proteins of Small Size |

| Tcs2, tcs3, Tcs5 | Subunits of the t6A synthesis machinery |

| Kae1 | A subunit of the KEOPS complex (Tcs3 in yeast) |

| Bud32 | A subunit of the KEOPS complex (Tcs5 in yeast) |

| Gcn4 | Yeast transcription factor, master regulator of the GAAC system |

| OSGEPL1 | The enzyme responsible for t6A modification in human mitochondria |

| Qri7 | The yeast homolog of OSGEPL1 |

| MT-ND4 | Mitochondrially encoded NADH dehydrogenase 4 |

| MT-COX1 | Mitochondrially encoded cytochrome c oxidase I |

| MT-COX2 | Mitochondrially encoded cytochrome c oxidase II |

| OXPHOS | Oxidative Phosphorylation |

| AGEs | Advanced Glycation End-products |

| ER | Endoplasmic Reticulum |

Maintenance of Mitochondrial Respiratory Function

The t6A modification is indispensable for the proper synthesis of mitochondrial proteins, which are essential components of the respiratory chain complexes responsible for oxidative phosphorylation (OXPHOS). nih.govoup.com Mitochondria generate the majority of a cell's adenosine (B11128) triphosphate (ATP) through this process, which relies on proteins encoded by both nuclear and mitochondrial DNA (mtDNA). nih.govyoutube.com The 13 proteins encoded by mtDNA are synthesized within the mitochondria, a process that depends on mature mitochondrial tRNAs. nih.gov

The t6A modification, found at position 37 of nearly all tRNAs that decode codons beginning with adenine (B156593) (ANN codons), is crucial for translational accuracy and fidelity. nih.govoup.comnih.gov In human mitochondria, this modification is synthesized by the enzymes YrdC and OSGEPL1. nih.gov The absence of OSGEPL1, a key enzyme in the mitochondrial t6A pathway, leads to significant defects in mitochondrial respiration. nih.govoup.com Specifically, the activities of Complex I and Complex IV of the respiratory chain are markedly reduced in cells lacking OSGEPL1. oup.com This impairment in the oxidative phosphorylation system directly curtails the cell's ability to produce ATP efficiently. nih.gov

In the yeast Saccharomyces cerevisiae, the mitochondrial t6A synthesis pathway involves the proteins Sua5p and Qri7p. asm.orgnih.gov Deletion of the gene for Qri7p, the mitochondrial homolog of OSGEPL1, results in a respiration-deficient phenotype. nih.govnih.gov These findings underscore the critical role of t6A in maintaining mitochondrial respiratory function by ensuring the accurate translation of essential protein subunits of the electron transport chain. oup.com

Impact on Mitochondrial Morphology and Stability

Beyond its role in respiration, t6A homeostasis is also critical for maintaining the physical structure and stability of mitochondria. Deficiencies in t6A modification have been shown to lead to abnormal mitochondrial morphology. oup.comnih.gov

In yeast, the deletion of QRI7, a gene essential for mitochondrial t6A synthesis, results in mitochondria with abnormal shapes and a complete loss of detectable mitochondrial DNA. nih.gov This suggests a fundamental role for the t6A pathway in mitochondrial genome maintenance. nih.govnih.gov Similarly, in human cells, the knockout of OSGEPL1 not only impairs respiratory function but also leads to defects in mitochondrial morphology. oup.com This is accompanied by a decrease in the mitochondrial membrane potential, a key indicator of mitochondrial health. oup.com

The structural and functional impairments resulting from t6A deficiency can also trigger cellular stress responses, such as the mitochondrial unfolded protein response (UPRmt), as the cell attempts to cope with the accumulation of improperly synthesized and folded mitochondrial proteins. oup.com These findings highlight the integral role of t6A in preserving both the function and the structural integrity of mitochondria.

Organismal Fitness and Essentiality Across Domains of Life

The t6A modification is one of the few tRNA modifications found in all three domains of life—bacteria, archaea, and eukarya—highlighting its ancient and fundamental role in cellular processes. nih.gov However, its absolute requirement for survival and its specific functional impacts can vary.

Essentiality in Unicellular Organisms and Developmental Processes

In many unicellular organisms, the enzymes responsible for t6A biosynthesis are essential for life. mdpi.com In the bacterium Escherichia coli, the components of the t6A synthesis pathway are critical for growth. asm.org Likewise, in the yeast Saccharomyces cerevisiae, deletion of the genes encoding the cytoplasmic t6A synthesis enzymes, such as KAE1, leads to severe growth defects. nih.gov The deletion of YRDc (the human homolog of yeast Sua5), which is involved in both cytoplasmic and mitochondrial t6A synthesis, is fatal to human cells, likely due to the combined loss of this crucial modification in both compartments. nih.gov

The t6A modification plays a vital role in ensuring translational fidelity, including the accurate recognition of the start codon and the prevention of frameshifting. mdpi.com This precision is fundamental for producing functional proteins, making the t6A pathway essential for the viability of these organisms. In the nematode Caenorhabditis elegans, the mitochondrial t6A-synthesis protein is involved in mitochondrial genome maintenance, indicating its importance in developmental processes. nih.gov

Species-Specific Variations in Essentiality and Functional Impact

In some bacteria, the impact of lacking certain t6A-related modifications can be subtle. For example, depletion of ms²t⁶A in Bacillus subtilis does not cause a significant growth defect. mdpi.com In mice, a whole-body deletion of Osgepl1, the mitochondrial t6A-modifying enzyme, resulted in impaired mitochondrial translation but surprisingly did not affect normal development and growth. oup.com This suggests that in some multicellular organisms, there may be compensatory mechanisms or that the requirement for mitochondrial t6A is not critical under normal physiological conditions.

Furthermore, the t6A modification itself can be further modified into derivatives like cyclic t6A (ct6A), which has been identified in bacteria and yeast. nih.gov In yeast, ct6A is required for respiratory cell growth, indicating a specialized role for this hypermodified version of t6A. nih.gov These variations underscore the diverse functional adaptations of the t6A pathway across different species and evolutionary contexts.

Interplay with Other tRNA Modifications

The function of tRNA molecules is often fine-tuned by a complex network of post-transcriptional modifications. The t6A modification at position 37 (A37) does not function in isolation but rather engages in crosstalk with other modifications, particularly those in the anticodon loop.

The presence of t6A can influence the efficiency of other modification processes on the same tRNA molecule. Conversely, the status of other modifications can impact the synthesis of t6A. This intricate interplay ensures the optimal structure and function of the tRNA for accurate and efficient translation.

Research has shown that a deficiency in t6A37 can lead to changes in other modifications within the same tRNA. For example, in human cells lacking the mitochondrial t6A-modifying enzyme OSGEPL1, there is a stimulated biogenesis of N¹-methyladenosine at position 9 (m¹A9) and N²-methylguanosine at position 10 (m²G10) in specific mitochondrial tRNAs. oup.com This suggests a compensatory or linked regulatory mechanism between different tRNA modifications. The absence of t6A has also been shown to not be a determinant for the formation of the mcm⁵s²U modification at the wobble position (position 34) in yeast, indicating that the synthesis pathways for these two major modifications are independent.

The collaborative effect of multiple modifications is crucial for the precise decoding of messenger RNA (mRNA). The t6A modification at A37, often found alongside modifications at the wobble position 34, works synergistically to maintain the reading frame and ensure the correct amino acid is incorporated into the growing polypeptide chain.

Structural Biology of T6a Modifying Enzymes and Complexes

Architectural Characterization of Biosynthetic Complexes

The enzymes responsible for the final step of t6A synthesis assemble into large, multi-subunit complexes with distinct architectures across the domains of life.

In bacteria, the transfer of the threonylcarbamoyl group is carried out by a complex composed of TsaB, TsaD, and TsaE proteins. oup.comuconn.edu Structural studies, including small-angle X-ray scattering (SAXS) and X-ray crystallography, have revealed the assembly of these proteins into functional complexes.

The core of the bacterial system is the TsaB2D2 complex, a heterotetramer with a 2:2 stoichiometry of TsaB and TsaD. uconn.edu TsaB acts as a dimerization module, facilitating the assembly. uconn.edu This architecture is reminiscent of the role Pcc1 plays in the archaeal KEOPS complex. uconn.eduoup.com The TsaD subunit is the catalytic component, homologous to the Kae1/Qri7 family of proteins. nih.govnih.gov

The TsaE subunit, an ATPase, joins the TsaB2D2 platform to form a TsaB2D2E2 complex. uconn.edu Crystal structures of the Thermotoga maritima TsaBDE complex show that TsaE is positioned at the entrance of the TsaD active site, making contact with both TsaB and TsaD. oup.comnih.govgenscript.com This positioning prevents the simultaneous binding of tRNA. oup.comnih.govgenscript.com The binding of TsaE is regulated by ATP hydrolysis and induces conformational changes in TsaD. nih.govnih.gov

In archaea and the cytoplasm of eukaryotes, the t6A modification is catalyzed by the highly conserved KEOPS complex. nih.govoup.com This complex is composed of five subunits: Kae1, Bud32, Cgi121, Pcc1, and Gon7 (in eukaryotes). nih.govoup.com Kae1 is the catalytic subunit, orthologous to bacterial TsaD. nih.gov

Structural studies have revealed a linear assembly of the KEOPS subunits. nih.govbiorxiv.org In archaea, which lack a Gon7 homolog, the complex typically forms a dimer of heterotetramers (Kae1-Bud32-Cgi121-Pcc1)₂, with the Pcc1 subunit serving as the dimerization module. oup.comnih.gov The dimerization of Pcc1 is essential for the t6A biosynthetic activity in vitro. oup.com

Protein-tRNA Interactions and Recognition Mechanisms

The accurate modification of A37 requires specific recognition of the substrate tRNA by the biosynthetic complexes. Structural and biochemical studies have begun to unravel the molecular basis of this interaction.

For the bacterial TsaB2D2 complex, it serves as the minimal platform for binding a single tRNA molecule. oup.comuconn.edu The anticodon stem-loop of the tRNA, containing the target A37, is positioned near the active site of the TsaD subunit. nih.gov

In the archaeal and eukaryotic KEOPS complex, multiple subunits contribute to tRNA binding. researchgate.net Pcc1 and Kae1 provide the major contacts with the tRNA molecule. researchgate.net The Cgi121 subunit (TPRKB in humans) specifically recognizes and binds the CCA terminus at the 3' end of the tRNA, an interaction essential for t6A synthesis in archaea. nih.govoup.com The Bud32 subunit also participates in tRNA binding, utilizing its C-terminal tail. researchgate.net The anticodon loop, carrying the target A37, is precisely positioned at the entrance to the active site cavity of Kae1. researchgate.netresearchgate.net Studies have highlighted the importance of nucleotides in the anticodon loop for efficient modification, with U36 being an absolutely required element. oup.comoup.com

Catalytic Mechanisms Elucidation Through Structural Insights

Structural biology has been instrumental in understanding the catalytic mechanism of t6A synthesis. The catalytic subunits, TsaD in bacteria and Kae1 in archaea/eukaryotes, belong to the ASKHA (acetate and sugar kinase/Hsp70/actin) superfamily and possess a conserved active site. nih.govnih.gov

The reaction mechanism involves the transfer of the threonylcarbamoyl group from the pre-formed TC-AMP intermediate to the N6 amino group of A37. nih.govresearchgate.net The active site of TsaD/Kae1 contains a metal-binding site, often coordinating an iron atom, which is crucial for catalysis. nih.govresearchgate.net The TC-AMP intermediate binds in the active site, with the threonyl part interacting with the metal ion. researchgate.net The N6 of A37 is then positioned to perform a nucleophilic attack on the carbonyl carbon of the TC-AMP, leading to the formation of t6A and the release of AMP. researchgate.net

In bacteria, the ATPase activity of TsaE is not directly involved in the chemical transfer but is thought to reset the complex for subsequent catalytic cycles. uconn.edunih.gov In the KEOPS complex, the ATPase activity of the Bud32 subunit, which is stimulated by tRNA binding, is coupled to the release of the modified tRNA product, allowing for enzyme turnover. nih.govresearchgate.net

Conformational Changes During the Catalytic Cycle

The t6A synthesis pathway is a dynamic process involving significant conformational changes within the enzyme complexes.

In the bacterial system, the binding of TsaE and ATP to the TsaB2D2 complex induces a notable conformational change in TsaD. oup.comnih.govresearchgate.net Specifically, the binding of TsaE partially unfolds the TsaD active site, which is thought to prepare the complex to accept the TC-AMP intermediate. oup.comresearchgate.net Subsequent ATP hydrolysis by TsaE leads to its dissociation, allowing the tRNA to bind and the TsaD active site to adopt a catalytically competent conformation. nih.govresearchgate.net

In the KEOPS complex, the binding of tRNA provokes conformational changes throughout the complex. researchgate.net A key dynamic feature is the movement of the C-terminal tail of the Bud32 subunit. researchgate.net It is proposed that after the transfer of the threonylcarbamoyl group, ATP hydrolysis by Bud32 powers further conformational changes. This includes a significant motion of the Bud32 C-terminal tail, which facilitates the dissociation of the now-modified tRNA from the complex, resetting KEOPS for another round of catalysis. researchgate.net

Advanced Methodologies for T6a Research in Biological Contexts

Biochemical Assays for t6A Biosynthesis and Activity

Biochemical assays are fundamental to characterizing the enzymatic reactions that lead to the formation of t6A on tRNA. These assays allow for the measurement of enzyme activity, the identification of necessary reaction components, and the elucidation of the reaction mechanism.

Radiochemical incorporation assays are a classic and powerful method to directly measure the enzymatic synthesis of t6A. These assays rely on the use of radiolabeled precursors, such as L-[¹⁴C]threonine or [¹⁴C]bicarbonate, which are incorporated into the tRNA molecule during the biosynthesis process. nih.gov

The general procedure for a radiochemical incorporation assay involves incubating a tRNA substrate, which lacks the t6A modification, with the necessary enzymes and a reaction mixture containing the radiolabeled precursor and other essential components like ATP and magnesium ions. nih.govnih.gov Following the incubation period, the tRNA is precipitated to separate it from the unincorporated radiolabeled substrate. The amount of radioactivity incorporated into the tRNA is then quantified using liquid scintillation counting. nih.gov This measurement is directly proportional to the amount of t6A synthesized.

These assays have been instrumental in identifying the essential protein components for t6A biosynthesis in various organisms. For instance, in Escherichia coli, the omission of any of the four proteins—TsaB, TsaC, TsaD, or TsaE—from the reaction mixture results in a failure to observe the incorporation of radioactivity, demonstrating that all four are necessary for the reaction to proceed. nih.gov

Table 1: Components of a Typical Radiochemical Incorporation Assay for t6A Biosynthesis

| Component | Function |

| Unmodified tRNA (e.g., tRNALys transcript) | Substrate for the t6A modification |

| Enzymes (e.g., TsaB, TsaC, TsaD, TsaE in bacteria) | Catalyze the biosynthesis of t6A |

| Radiolabeled Precursor (e.g., L-[¹⁴C]threonine) | Provides the threonyl moiety for the modification |

| ATP | Energy source for the reaction |

| Bicarbonate | Provides the carbamoyl (B1232498) moiety |

| Buffer (e.g., Tris-HCl) | Maintains a stable pH for the reaction |

| Magnesium Chloride (MgCl₂) | Essential cofactor for enzymes |

| Dithiothreitol (DTT) | Reducing agent to maintain enzyme activity |

Enzymatic activity assays are designed to measure the specific catalytic functions of the enzymes involved in the t6A pathway. These assays can monitor the consumption of substrates or the formation of products over time.

One common method is to use thin-layer chromatography (TLC) to analyze the products of the enzymatic reaction. nih.govoup.com For example, the ATPase activity of certain components of the t6A biosynthesis machinery, such as the TsaB/TsaD/TsaE complex in bacteria and the KEOPS complex in eukaryotes, can be assessed by monitoring the hydrolysis of ATP to ADP and AMP. oup.comtandfonline.com In these assays, [α-³²P]ATP is often used as a substrate. The reaction mixture is incubated with the enzyme, and then the products are separated by TLC and visualized by autoradiography. nih.gov

These assays have been crucial in dissecting the individual steps of the t6A biosynthesis pathway. For instance, it was shown that TsaC is responsible for the threonine-dependent synthesis of threonylcarbamoyl adenylate (TC-AMP), an intermediate in the pathway, which results in the production of AMP. tandfonline.com In contrast, the TsaB/TsaD/TsaE complex is responsible for the subsequent transfer of the threonylcarbamoyl group to the tRNA, a step that involves ATP hydrolysis to ADP. tandfonline.com

Another approach to measuring enzymatic activity is through quantitative time-course assays that measure the incorporation of a radiolabeled substrate into tRNA over time. This allows for the determination of reaction kinetics, including single-turnover versus multiple-turnover activities. nih.gov Such assays were used to demonstrate that the ATPase activity of TsaE is required for the multiple-turnover of the t6A synthesis cycle in bacteria. nih.gov

Structural Characterization Techniques

Understanding the three-dimensional structure of the enzymes and enzyme-substrate complexes involved in t6A biosynthesis is essential for a complete mechanistic understanding of the process. Several high-resolution structural techniques are employed for this purpose.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the high-resolution three-dimensional structures of large and dynamic biological macromolecules and their complexes. youtube.com In cryo-EM, purified samples are rapidly frozen in a thin layer of vitreous ice, preserving them in a near-native state. youtube.com Thousands of two-dimensional projection images of the frozen particles are then collected using a transmission electron microscope and computationally reconstructed into a 3D density map.

While specific high-resolution cryo-EM structures of the entire t6A biosynthesis machinery are still emerging, the technique is well-suited for studying large, multi-component complexes like the KEOPS complex in eukaryotes. The power of cryo-EM lies in its ability to handle samples that are difficult to crystallize and to capture different conformational states of a complex, providing dynamic structural information. For instance, cryo-EM has been successfully used to determine the structure of other large cellular machines, such as the Type VI secretion system baseplate, demonstrating its potential for elucidating the architecture of the t6A synthesis machinery. nih.govnih.gov

X-ray crystallography is a high-resolution structural technique that provides detailed atomic-level information about the three-dimensional structure of molecules. This method requires the production of well-ordered crystals of the molecule of interest. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure can be built.

In the field of t6A research, X-ray crystallography has been instrumental in revealing the detailed architecture of individual enzymes and subcomplexes of the biosynthesis pathway. A significant achievement was the determination of the crystal structure of the human GON7/LAGE3/OSGEP subcomplex of the KEOPS complex at 1.9 Å resolution. nih.gov This structure revealed how the intrinsically disordered GON7 protein becomes partially structured upon binding to LAGE3 and provided insights into its role in the stability and quaternary arrangement of the KEOPS complex. nih.gov The crystal structures of other components, such as the TsaD and TsaB heterodimer from E. coli and Salmonella typhimurium, have also been determined, providing a detailed view of the catalytic and accessory proteins of the bacterial t6A pathway. nih.gov

Biophysical Approaches for Molecular Interactions

Advanced biophysical techniques are indispensable for elucidating the specific molecular interactions involving N-(Purin-6-ylcarbamoyl)threonine (t6A). These methods provide quantitative and qualitative data on the binding events that are central to the function of this universal tRNA modification.

Isothermal Titration Calorimetry (ITC) for Binding Studies

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during molecular binding events. springernature.com It provides a complete thermodynamic profile of an interaction in a single experiment, without the need for labeling or immobilization. springernature.comnih.gov In the context of t6A research, ITC is employed to characterize the binding affinity, stoichiometry, enthalpy (ΔH), and entropy (ΔS) of interactions between tRNA-modifying enzymes and their substrates or between t6A-modified tRNA and its binding partners.

The principle of ITC involves titrating a ligand into a solution containing a macromolecule (the titrand) at a constant temperature. whiterose.ac.uk The heat released or absorbed upon binding is measured with high sensitivity. whiterose.ac.uk This allows for the direct determination of the binding constant (Ka), from which the dissociation constant (Kd) and Gibbs free energy (ΔG) can be calculated. nih.govtainstruments.com The direct measurement of enthalpy change provides crucial insights into the forces driving the binding, such as hydrogen bonding and van der Waals interactions. nih.gov

ITC has been instrumental in dissecting the binding events in the t6A biosynthesis pathway. For example, it can be used to quantify the binding affinity of enzymes like those in the Kinase, Endopeptidase and Other Proteins of Small Size (KEOPS) complex for their substrates, such as tRNA, ATP, and L-threonine. By comparing the thermodynamic signatures of binding to unmodified versus modified tRNA, researchers can understand the contribution of specific modifications to the stability and specificity of these interactions.

Table 1: Thermodynamic Parameters Determined by Isothermal Titration Calorimetry (ITC)

| Parameter | Description | Significance in t6A Research |

|---|---|---|

| Binding Constant (Ka) | A measure of the affinity between two interacting molecules. | Quantifies the strength of binding between t6A-biosynthesis enzymes and tRNA substrates. |

| Stoichiometry (n) | The molar ratio of the interacting molecules in the complex. | Determines the number of enzyme molecules that bind to a single tRNA molecule. |

| Enthalpy Change (ΔH) | The heat released or absorbed during the binding event. springernature.com | Provides insight into the types of non-covalent bonds being formed or broken. |

| Entropy Change (ΔS) | The change in the randomness or disorder of the system upon binding. | Reflects changes in conformational freedom and solvent reorganization. |

Electrophoretic Mobility Shift Assay (EMSA) for tRNA Binding

The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift or gel retardation assay, is a common technique used to study protein-nucleic acid interactions. wikipedia.org It is based on the principle that a protein-RNA complex will migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free, unbound RNA molecule. wikipedia.orgresearchgate.net This results in a "shift" in the position of the band corresponding to the RNA.

In t6A research, EMSA is frequently used to qualitatively detect the binding of proteins, such as the components of the KEOPS complex, to tRNA substrates. nih.gov The assay involves incubating a purified protein or protein complex with a labeled RNA probe (often tRNA, which can be radiolabeled or fluorescently labeled). nih.govspringernature.com The resulting mixture is then separated by gel electrophoresis and visualized. nih.gov The appearance of a slower-migrating band indicates the formation of a protein-tRNA complex.

While primarily qualitative, EMSA can provide semi-quantitative information. By performing competition assays with unlabeled competitor RNA, one can assess the specificity of the interaction. wikipedia.org Furthermore, by varying the concentration of the protein, one can estimate the apparent binding affinity. wikipedia.org Studies have utilized EMSA to demonstrate that protein complexes like KEOPS can bind to tRNA, and that this binding may not always require specific tRNA structural features, suggesting that substrate discrimination might occur after the initial binding event. nih.gov

Table 2: EMSA Experimental Components and Their Roles

| Component | Function | Example in t6A Research |

|---|---|---|

| Labeled RNA Probe | The nucleic acid molecule of interest, tagged for visualization. | In vitro transcribed tRNALys labeled with 32P or a fluorescent dye. |

| Protein of Interest | The purified protein or complex being tested for binding activity. | Recombinant KEOPS complex or its individual subunits (e.g., Kae1, Bud32). nih.gov |

| Non-denaturing Gel | A gel matrix (polyacrylamide) that separates molecules based on size and charge while preserving protein-RNA interactions. wikipedia.org | A 10% polyacrylamide gel run in TGE buffer. nih.gov |

| Specific Competitor | Unlabeled RNA with the same sequence as the probe. | Unlabeled tRNALys used to confirm the specificity of the observed shift. |

| Non-specific Competitor | Unlabeled RNA with an unrelated sequence. | A random sequence RNA oligomer used to show the binding is not due to general affinity for RNA. nih.gov |

Fluorescence-based Assays (e.g., MANT fluorescence)

Fluorescence-based assays offer a sensitive and continuous method for monitoring molecular interactions and enzyme kinetics in real-time. A notable example involves the use of fluorescent nucleotide analogs, such as 2'(3')-O-(N-methylanthraniloyl) (MANT) derivatives of ATP and GTP. jenabioscience.comjenabioscience.com The MANT group is a fluorophore whose emission properties are sensitive to its local environment. jenabioscience.com When a MANT-nucleotide binds to a protein, changes in the fluorescence intensity or polarization can be observed, providing insights into the binding event. jenabioscience.com

These assays are particularly useful for studying the enzymes involved in the t6A biosynthesis pathway, many of which are ATP- or GTP-dependent. For instance, the ATPase or GTPase activity of enzymes like Bud32 (a KEOPS subunit) can be monitored. The binding of MANT-ATP or MANT-GTP to the enzyme's active site can be detected and quantified by changes in fluorescence. jenabioscience.comjenabioscience.com This allows for the determination of binding affinities (Kd) and kinetic parameters.

Furthermore, fluorescence resonance energy transfer (FRET) assays can be designed using fluorescently labeled components. By labeling the tRNA with one fluorophore (the donor) and a binding protein with another (the acceptor), the proximity and dynamics of their interaction can be studied. These high-throughput compatible assays are valuable for screening potential inhibitors of the t6A pathway. nih.govnih.gov

Translational Profiling and Quantitative Analyses

Understanding the functional consequences of the t6A modification requires methods that can assess its impact on the entire process of protein synthesis and accurately quantify its abundance in the tRNA pool.

Ribosome Profiling to Assess Translational Fidelity and Efficiency

Ribosome profiling, or Ribo-seq, is a high-throughput sequencing technique that provides a "snapshot" of all the ribosomes actively translating mRNAs in a cell at a specific moment. nih.gov The method is based on the deep sequencing of ribosome-protected mRNA fragments (RPFs). nih.gov By mapping these ~30 nucleotide fragments back to the transcriptome, ribosome profiling reveals the precise position and density of ribosomes on a genome-wide scale.

This powerful technique allows researchers to calculate the translational efficiency (TE) of each mRNA, which is typically determined by dividing the number of ribosome-protected fragment reads by the number of total mRNA reads for a given gene. nih.gov In the context of t6A research, ribosome profiling is critical for understanding the modification's role in translational control. The t6A modification is found on tRNAs that decode ANN codons, and its absence can lead to ribosomal pausing at these specific codons, thereby reducing the efficiency of protein synthesis for genes enriched in these codons. nih.gov

Mass Spectrometry-based Quantification of tRNA Modifications

Mass spectrometry (MS) is a cornerstone analytical technique for the comprehensive and quantitative analysis of tRNA modifications. cd-genomics.com Due to its high sensitivity and accuracy, it has become the gold standard for identifying and quantifying the vast array of chemical modifications present in RNA, including t6A. cd-genomics.commit.edu

The typical workflow for the MS-based quantification of t6A involves several steps. First, total tRNA is isolated from the cell and purified. oup.com The purified tRNA is then enzymatically digested into individual nucleosides. mit.edu This mixture of nucleosides is subsequently separated using liquid chromatography (LC), often reversed-phase HPLC or UPLC. mit.eduoup.com The separated nucleosides are then introduced into a mass spectrometer, which measures the mass-to-charge ratio of each component, allowing for their precise identification and quantification. mit.edu

This LC-MS/MS approach enables the accurate measurement of the absolute or relative levels of t6A within the entire tRNA pool or in specific tRNA isoacceptors. oup.compnas.org Researchers can use this method to compare t6A levels across different growth conditions, in response to cellular stress, or between healthy and diseased states. cd-genomics.compnas.org Such quantitative data is vital for understanding the regulation of t6A biosynthesis and its dynamic role in cellular physiology. pnas.org

Table 3: Comparison of Advanced Research Methodologies for t6A

| Methodology | Primary Application in t6A Research | Type of Data Generated | Key Insights |

|---|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Characterizing thermodynamic properties of enzyme-tRNA binding. | Quantitative (Kd, ΔH, ΔS, n). tainstruments.com | Driving forces of molecular recognition in the t6A pathway. |

| Electrophoretic Mobility Shift Assay (EMSA) | Detecting protein-tRNA complex formation. | Qualitative/Semi-quantitative (Binding confirmation). researchgate.net | Identification of proteins that bind to t6A-related tRNAs. |

| Fluorescence-based Assays | Real-time monitoring of enzyme kinetics and binding. | Quantitative (Kinetics, Kd). jenabioscience.com | Mechanistic details of t6A biosynthesis enzymes. |

| Ribosome Profiling | Assessing genome-wide translational efficiency and fidelity. | Quantitative (Ribosome occupancy, TE). nih.gov | Codon-specific roles of t6A in translation. |

| Mass Spectrometry (LC-MS) | Identifying and quantifying t6A levels in tRNA. | Quantitative (Absolute/relative abundance). mit.eduoup.com | Regulation and dynamics of the t6A modification. |

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Quantitative Real-Time PCR (qPCR), also known as RT-qPCR when preceded by reverse transcription, is a highly sensitive and specific technique used to measure the abundance of specific mRNA transcripts. nih.govyoutube.com This method is invaluable in t⁶A research for analyzing the expression levels of genes encoding the biosynthetic enzymes responsible for its formation. The process involves isolating RNA from cells or tissues, converting it to complementary DNA (cDNA), and then amplifying the specific cDNA target using PCR. youtube.complos.org The amplification is monitored in real-time using fluorescent dyes, allowing for the quantification of the initial amount of mRNA. youtube.com

In the context of t⁶A, qPCR is frequently employed to:

Assess the expression of t⁶A biosynthesis genes: Researchers use qPCR to quantify the mRNA levels of genes such as OSGEPL1 (the mitochondrial t⁶A-modifying enzyme in humans), KAE1, BUD32, PCC1, CGI121 (subunits of the KEOPS complex), and YRDC/SUA5 under various experimental conditions. nih.govnih.gov

Validate findings from large-scale analyses: qPCR serves to confirm results from broader transcriptomic studies like microarrays or RNA-sequencing. nih.gov

Investigate regulatory pathways: By measuring changes in gene expression, scientists can explore how cells regulate the t⁶A pathway in response to stress, developmental cues, or disease states. For example, studies have used qPCR to measure the expression of t⁶A biosynthesis genes during different cellular growth phases or in response to genetic perturbations. nih.gov

The accuracy of qPCR data heavily relies on careful experimental design, including the selection of stable reference or "housekeeping" genes for normalization. nih.govmdpi.com The Livak method (2-ΔΔCt) is a common approach for calculating the relative fold change in gene expression between different samples. nih.govmdpi.com

Table 1: Example of qPCR Data Analysis in t⁶A Research This table illustrates how qPCR can be used to show the effect of deleting a key biosynthesis gene on the expression of other related genes. The data is hypothetical but based on findings where disruption of one component can affect the transcriptional regulation of the pathway.

| Gene Target | Condition | Relative Fold Change (2-ΔΔCt) | Interpretation |

| OSGEPL1 | OSGEPL1 Knockout | 0.05 | Successful gene knockout confirmed. |

| YRDC | OSGEPL1 Knockout | 1.2 | No significant change in YRDC expression. |

| mt-tRNAThr | OSGEPL1 Knockout | 0.9 | No significant change in tRNA transcript level. |

| CHOP (UPR marker) | OSGEPL1 Knockout | 3.5 | Upregulation indicates mitochondrial stress response. nih.gov |

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) for Protein Complexes

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) is a high-resolution technique used to separate intact protein complexes from biological membranes and cell lysates under non-denaturing conditions. nih.govnih.govnih.gov This method is particularly useful for studying the large, multi-subunit enzymes involved in t⁶A biosynthesis, such as the KEOPS (Kinase, Endopeptidase, and Other Proteins of Small Size) complex in eukaryotes and archaea. nih.govnih.gov

The principle of BN-PAGE involves the use of the anionic dye Coomassie Brilliant Blue G-250, which binds to the surface of protein complexes. nih.govgbiosciences.com This binding confers a negative charge to the complexes, enabling their separation by size in a polyacrylamide gel, while helping to maintain their native conformation and preventing aggregation. nih.govgbiosciences.com Following separation, the complexes can be visualized directly or identified by subsequent techniques like in-gel activity assays or immunoblotting with specific antibodies against the complex subunits. nih.govresearchgate.net

In t⁶A research, BN-PAGE has been instrumental in:

Determining the composition and stoichiometry of the KEOPS complex: By separating the complex and then analyzing its components, researchers can identify the core subunits. oup.comresearchgate.netoup.com

Analyzing the assembly of biosynthetic machinery: The technique allows for the visualization of assembly intermediates and fully formed complexes, providing insights into how the subunits come together. nih.gov

Investigating the impact of mutations: BN-PAGE can show how mutations in one subunit affect the stability and integrity of the entire complex, which is crucial for understanding diseases like Galloway-Mowat syndrome, linked to KEOPS mutations. researchgate.net

For example, studies have shown that the eukaryotic KEOPS complex is a linear assembly of its core subunits. researchgate.netoup.com The dimerization of the PCC1 subunit is critical for the formation of an active KEOPS dimer, a process that can be visualized and studied using BN-PAGE. nih.govoup.com

Table 2: Subunits of the KEOPS Complex Studied with BN-PAGE and Other Methods

| Subunit (Human Ortholog) | Organism(s) | Function in t⁶A Biosynthesis |

| Kae1 (KAE1) | Archaea, Eukaryotes | Catalytic subunit, transfers the threonylcarbamoyl moiety to tRNA. nih.govresearchgate.net |

| Bud32 (TP53RK) | Archaea, Eukaryotes | Atypical kinase, promotes KEOPS activity, involved in tRNA binding. nih.govnih.gov |

| Cgi121 (TPRKB) | Archaea, Eukaryotes | Stimulates KEOPS catalytic activity, promotes tRNA binding. nih.govnih.gov |

| Pcc1 (LAGE3) | Archaea, Eukaryotes | Structural role, mediates dimerization of the KEOPS complex. nih.govoup.com |

| Gon7 | Fungi, Metazoa | Blocks KEOPS dimerization, regulatory role. researchgate.net |

Computational Approaches and Molecular Modeling

Computational biology and molecular modeling provide powerful in-silico tools to complement experimental studies of this compound. These methods offer atomic-level insights into the structure, dynamics, and interactions of the molecules involved in t⁶A biosynthesis that are often difficult to capture through experimental techniques alone. mdpi.comconsensus.app

Molecular dynamics (MD) simulations, a key computational technique, use the principles of classical mechanics to simulate the motions of atoms and molecules over time. mdpi.comyoutube.com By simulating the behavior of t⁶A biosynthetic enzymes, such as the KEOPS complex, and their tRNA substrates, researchers can:

Predict and analyze protein structures: Homology modeling can be used to build three-dimensional models of t⁶A enzymes based on the known structures of related proteins. These models are crucial for understanding function and designing experiments.

Investigate enzyme-substrate interactions: Simulations can reveal the precise binding modes of tRNA, L-threonine, and ATP within the active sites of the biosynthetic enzymes. nih.gov This helps to understand the mechanism of substrate recognition and catalysis. For instance, modeling has been used to understand how the KEOPS complex recognizes and binds specific tRNAs. oup.comnih.gov

Elucidate the structural impact of t⁶A modification: MD simulations can demonstrate how the presence of the bulky t⁶A modification at position 37 of the tRNA anticodon loop stabilizes its structure, prevents intraloop interactions, and facilitates proper codon-anticodon pairing during translation. nih.gov

Study protein dynamics and allostery: These approaches can uncover how the binding of a substrate or the interaction between subunits in a complex (like KEOPS) leads to conformational changes that regulate catalytic activity. nih.govmdpi.com

Recent studies have combined cryo-electron microscopy (cryo-EM) with molecular modeling to determine the high-resolution structure of the A. thaliana KEOPS complex. nih.govoup.comoup.com This integrated approach revealed how the dimerization of the complex is essential for creating an active assembly capable of binding tRNA and catalyzing the t⁶A modification. nih.govoup.com

Table 3: Examples of Computational Studies in t⁶A Research

| Study Focus | Computational Method(s) | Key Findings |

| KEOPS-tRNA Assembly | Cryo-EM and Molecular Modeling | Revealed the architecture of the dimeric KEOPS complex and how subunits like BUD32 and CGI121 participate in tRNA binding and modulate catalytic activity. nih.govoup.comoup.com |

| tRNA Anticodon Loop Dynamics | Molecular Dynamics (MD) Simulations | Showed that t⁶A modification stabilizes the anticodon loop architecture and promotes optimal codon-anticodon pairing by mediating base-stacking interactions. nih.gov |

| tRNA Recognition by KEOPS | Structural Modeling | Generated a model of the archaeal KEOPS–tRNA complex, identifying the Cgi121 subunit as a key factor in binding the CCA terminus of the tRNA substrate. nih.gov |

| Bacterial t⁶A Synthesis | Small Angle X-ray Scattering (SAXS) and Modeling | Determined the symmetric 2:2 stoichiometry of the TsaB-TsaD complex, a core component of the bacterial t⁶A synthesis machinery. nih.gov |

Compound and Gene Name Index

| Name | Type |

| This compound (t⁶A) | Modified Nucleoside |

| L-threonine | Amino Acid |

| Adenosine (B11128) triphosphate (ATP) | Nucleotide |

| Coomassie Brilliant Blue G-250 | Chemical Dye |

| OSGEPL1 | Gene/Protein |

| KAE1 | Gene/Protein |

| BUD32 (TP53RK) | Gene/Protein |

| PCC1 (LAGE3) | Gene/Protein |

| CGI121 (TPRKB) | Gene/Protein |

| YRDC (SUA5) | Gene/Protein |

| Gon7 | Gene/Protein |

| TsaB | Gene/Protein |

| TsaD | Gene/Protein |

| CHOP | Gene/Protein |

| mt-tRNAThr | Transfer RNA |

Future Directions in T6a Research

Elucidation of Remaining Molecular Mechanisms

While the fundamental enzymatic players in t6A biosynthesis have been identified, a complete picture of the molecular mechanics is still emerging. Future research is needed to fully dissect the intricate choreography of these multi-protein complexes.

A primary area of focus is the complete catalytic cycle of the bacterial t6A synthesis machinery. Although it is known that the TsaB2D2 complex can catalyze a single round of t6A synthesis, and that the ATPase activity of TsaE is required for multiple turnovers, the precise structural changes that accompany ATP hydrolysis by TsaE remain to be fully characterized. nih.govnih.gov Key unanswered questions include how these conformational changes are transmitted through the complex to reset it for subsequent rounds of modification and what the specific role of the TsaC2 protein is in this reset step. nih.gov

Furthermore, the mechanism of tRNA recognition by the modification machinery warrants deeper investigation. In human mitochondria, for example, while the core enzymes YrdC and OSGEPL1 have been identified, the detailed molecular basis for how they recognize and select their specific tRNA substrates is not fully understood. oup.com It is also unclear how YrdC releases the l-threonylcarbamoyl adenylate (TC-AMP) intermediate and how OSGEPL1 efficiently captures it for transfer to the tRNA. oup.com The potential for a transient interaction between these two enzymes to channel the unstable intermediate is an area of active inquiry. oup.com

Unraveling these remaining mechanistic details will provide a more complete understanding of how this fundamental modification is accurately and efficiently installed on the correct tRNAs.

Unraveling Dynamic Regulation of t6A Levels

The steady-state levels of t6A are not static and can be dynamically regulated in response to cellular conditions, a phenomenon that is only beginning to be explored. Understanding the signaling pathways and molecular mechanisms that control the abundance of t6A is a critical frontier in tRNA biology.

Evidence suggests that t6A levels can be altered in response to various cellular stresses. For instance, studies have indicated that t6A abundance may change when cells are subjected to oxidative stress induced by hydrogen peroxide. nih.gov Furthermore, in Mycobacterium tuberculosis, the levels of t6A and its derivative ms2t6A have been shown to fluctuate under hypoxic conditions, suggesting a role for this modification in adapting to different oxygen environments. nih.gov

The Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth and metabolism, has also been implicated in the control of t6A levels. nih.gov In yeast, a reduction in the availability of threonine, a precursor for t6A, can lead to decreased t6A levels and also to reduced TOR activity, suggesting a potential feedback loop or coordinated regulation. nih.gov How signals from the TOR pathway and other stress-sensing pathways are transmitted to the t6A biosynthesis machinery to modulate its activity is a key question for future research. The potential for post-translational modifications of the t6A-synthesizing enzymes themselves to regulate their activity in response to stress is an intriguing possibility that awaits further investigation. nih.gov

A quantitative systems-level understanding of how cells dynamically reprogram their tRNA modification profiles, including t6A, in response to environmental cues will provide significant insights into the role of translational control in cellular adaptation and homeostasis. mit.edu

Understanding Organism-Specific Functional Diversification

While t6A is a universal modification, the machinery for its biosynthesis and its precise functional roles exhibit remarkable diversity across the domains of life and even within different cellular compartments. This diversification likely reflects evolutionary adaptation to the specific biological contexts of different organisms.

The composition of the enzymatic machinery that installs t6A varies significantly. In bacteria, the TsaB-TsaD-TsaE complex is required, whereas archaea and the eukaryotic cytoplasm utilize the multi-subunit KEOPS complex. nih.gov Eukaryotic mitochondria, on the other hand, employ a more minimalist system consisting of just two proteins, YRDC and OSGEPL1 (or Sua5 and Qri7 in yeast). oup.commdpi.com

This structural diversification is accompanied by functional divergence. For example, the requirement of the universal CCA sequence at the 3' end of the tRNA for efficient t6A modification by the KEOPS complex varies among eukaryotes. While it is important but not essential for the yeast KEOPS complex, it is a critical determinant for the human and nematode complexes. oup.com

Furthermore, the functional consequences of t6A deficiency can be species-specific. For instance, while t6A is a positive determinant for the aminoacylation of tRNAIle by its synthetase in E. coli and the human cytoplasm, this is not the case in yeast. nih.gov There is also evidence of co-evolution between the t6A modification enzymes and their tRNA substrates, such as the initiator tRNAMet. oup.com The table below summarizes some of the known organism-specific differences in t6A biosynthesis and function.

| Organism/Compartment | Key Biosynthesis Proteins | Known Functional Specificities |

| Bacteria (e.g., E. coli) | TsaC, TsaD, TsaB, TsaE | t6A is required for the efficient formation of lysidine (B1675763) at U34 of tRNAIle and for its subsequent aminoacylation. nih.gov |

| Yeast (Cytoplasm) | Sua5, KEOPS complex (Kae1, Bud32, etc.) | t6A is not a determinant for tRNAIle aminoacylation. nih.gov The CCA end of tRNA is important but not critical for KEOPS activity. oup.com |

| Yeast (Mitochondria) | Sua5, Qri7 | Minimalistic system. Qri7 is essential for mitochondrial genome stability. nih.gov |

| Humans (Cytoplasm) | YRDC, KEOPS complex (OSGEP, LAGE3, etc.) | t6A is a positive determinant for tRNAIle aminoacylation. oup.com The CCA end of tRNA is a critical determinant for KEOPS activity. oup.com |

| Humans (Mitochondria) | YRDC, OSGEPL1 | Minimalistic system. Loss of t6A leads to reduced aminoacylation of mitochondrial tRNAThr and tRNALys. oup.comnih.gov |

Future comparative studies across a wider range of organisms will be crucial to fully appreciate the evolutionary pressures that have shaped the diversity of t6A function and its biosynthetic pathways.

Exploring Broader Cellular Network Interactions and Signaling Pathways

The influence of t6A extends beyond its immediate role in codon recognition and translational fidelity. Emerging evidence indicates that the t6A modification status is integrated into broader cellular networks and can impact various signaling pathways, particularly those related to cellular stress.

A significant connection has been established between t6A deficiency and the activation of protein quality control pathways. In Drosophila, knockdown of genes required for t6A synthesis leads to the activation of the Unfolded Protein Response (UPR), indicating that a lack of t6A causes proteotoxic stress. mdpi.com Similarly, in human cells, the loss of the mitochondrial t6A-modifying enzyme OSGEPL1 triggers the mitochondrial Unfolded Protein Response (UPRmt). oup.comnih.gov This suggests that cells actively monitor the fidelity of protein synthesis, which is dependent on proper tRNA modification, and initiate stress responses when it is compromised.

The t6A modification pathway also appears to intersect with major cellular signaling hubs. As mentioned previously, there is a link between t6A levels and the TOR pathway, a central regulator of growth and metabolism. nih.gov In yeast, mutations in the t6A biosynthesis pathway lead to increased translation of the transcription factor GCN4, a key regulator of the general amino acid starvation response. nih.gov This indicates that the cell can sense defects in the translational machinery and trigger compensatory transcriptional programs.

Moreover, the t6A modification itself can act as a determinant for other cellular processes. For example, the anticodon nuclease PrrC from E. coli specifically recognizes and cleaves tRNAs containing t6A, suggesting a role for this modification in bacteriophage defense or intercellular competition. nih.gov

Future research should aim to systematically map the interactions between the t6A modification machinery and other cellular pathways using high-throughput genetic and proteomic approaches. This will be essential for understanding how the cell integrates information about its translational capacity with other cellular processes such as growth, differentiation, and stress adaptation. A deeper understanding of these network interactions will also be critical for elucidating the role of t6A in various human diseases, including neurodevelopmental disorders like Galloway-Mowat syndrome, which is caused by mutations in the KEOPS complex genes. nih.govinstitutimagine.org

Q & A

Basic: What methodologies are used to identify and quantify N-(Purin-6-ylcarbamoyl)threonine in tRNA?

Answer:

- Chromatographic separation (e.g., reverse-phase HPLC or TLC) coupled with mass spectrometry (MS) is standard for identifying t6A in tRNA hydrolysates .

- Radiolabeling with <sup>14</sup>C- or <sup>3</sup>H-threonine allows tracking of t6A biosynthesis in vivo, followed by enzymatic digestion of tRNA and scintillation counting .

- Antibody-based detection (e.g., radioimmunoassay) is used for quantification in biological fluids like urine, validated against synthetic t6A standards .

Basic: How is this compound biosynthesized in Escherichia coli?

Answer:

- The KEOPS complex (Kinase, Endopeptidase, and Other Proteins of Small size) catalyzes t6A formation. Key steps include:

- In vitro reconstitution uses purified KEOPS subunits (e.g., Kae1, Bud32) and tRNA substrates to validate enzymatic activity .

Advanced: What structural techniques resolve the conformation of this compound in tRNA?

Answer:

- X-ray crystallography of tRNA-bound t6A reveals its role in stabilizing the anticodon loop. For example, studies on archaeal KEOPS complexes (e.g., MJ1130) provide structural insights into the catalytic mechanism .

- Nuclear Magnetic Resonance (NMR) analyzes solution-state dynamics, particularly the rotational flexibility of the threonyl side chain .

- Molecular dynamics simulations model interactions between t6A and ribosomal machinery during translation .

Advanced: How does this compound contribute to translational fidelity?

Answer:

- t6A ensures reading frame maintenance by preventing +1 frameshifts. Experimental approaches include:

- Knockout studies : Deleting t6A biosynthesis genes (e.g., sua5 in yeast) increases frameshift errors, measured via luciferase reporter assays .

- Comparative analysis : tRNA<sup>Ile</sup> lacking t6A shows reduced binding affinity to mRNA codons in ribosome profiling experiments .

Advanced: How can researchers address contradictions in t6A distribution across species?

Answer:

- Comparative genomics : Cross-species tRNA sequencing (e.g., E. coli vs. Rhizopogon roseolus) identifies t6A presence/absence patterns .

- Isotopic tracing : Labeling with <sup>15</sup>N-threonine in non-model organisms (e.g., fungi) confirms incorporation into tRNA, resolving discrepancies in early chromatographic studies .

Advanced: What methodologies elucidate the evolutionary conservation of t6A biosynthesis?

Answer:

- Cross-species complementation assays : Introducing archaeal KEOPS genes (e.g., MJ1130) into eukaryotic cells restores t6A synthesis, confirming functional conservation .

- Phylogenetic analysis : Aligning KEOPS subunit sequences across domains (Bacteria, Archaea, Eukarya) identifies conserved catalytic residues .

Basic: How is t6A detected in human clinical samples?

Answer:

- Radioimmunoassay (RIA) with monoclonal antibodies specific to t6A quantifies elevated levels in cancer patient urine, validated against healthy controls .

- Liquid chromatography-tandem MS (LC-MS/MS) provides high specificity in complex matrices like serum, using stable isotope-labeled internal standards .

Advanced: What experimental models study the physiological impact of t6A deficiency?

Answer:

- Drosophila melanogaster : RNAi knockdown of KEOPS subunits (e.g., CG12203) induces proteostatic stress, analyzed via Western blotting for chaperone proteins (e.g., Hsp70) .

- Yeast mutagenesis : sua5Δ strains show growth defects under stress (e.g., high temperature), rescued by t6A supplementation in media .

Advanced: How does t6A’s chemical stability influence its functional analysis?

Answer:

- Acid hydrolysis studies : t6A converts to hydantoin derivatives under acidic conditions (pH < 3), requiring neutral buffers during tRNA extraction .

- Stability assays : Incubating synthetic t6A at varying pH/temperatures, followed by HPLC monitoring, identifies optimal storage conditions .

Basic: What bioinformatics tools predict t6A modification sites in tRNA?

Answer:

- MODOMICS database : Curates experimentally validated t6A sites across species, accessible via sequence homology searches .

- Machine learning models : Train on tRNA secondary structure features (e.g., anticodon stem-loop) to predict modification likelihood .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.